molecular formula C6H13NO3 B1583682 2,2-Diethoxyacetamide CAS No. 61189-99-9

2,2-Diethoxyacetamide

Cat. No.: B1583682
CAS No.: 61189-99-9
M. Wt: 147.17 g/mol
InChI Key: DSKGWFQMJHBHRT-UHFFFAOYSA-N
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Description

2,2-Diethoxyacetamide is a chemical compound with the linear formula (CH3CH2O)2CHCONH2 . It has a molecular weight of 147.17 . This compound participates in the synthesis of pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .


Synthesis Analysis

The synthesis of this compound involves the use of Michael addition-cyclodehydration of a 2-(2-thiazolyl)enamine and 1-(2-thiazolyl)propynone . This process results in the formation of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3CH2O)2CHCONH2 . The compound has a molecular weight of 147.17 .


Physical and Chemical Properties Analysis

This compound has a melting point of 76-78 °C . It appears as a white to yellow powder, flakes, or crystals .

Relevant Papers One relevant paper is “First synthesis of an amythiamicin pyridine cluster” by Mark C Bagley et al . This paper discusses the synthesis of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics, in which this compound participates .

Scientific Research Applications

Application in Heterocycle Synthesis

2,2-Diethoxyacetamide has been used in the synthesis of phosphorylated heterocycles. For example, diethoxyphosphorylthioacetamide, a related compound, acted as a thionating reagent in a reaction with 2,3-dichloroquinoxaline, leading to the formation of various quinoxaline derivatives. This showcases its role in synthesizing complex organic structures, particularly in heterocyclic chemistry (Kozlov et al., 2008).

Role in Radical Polymerization

In the realm of polymer science, diethoxyacetamide derivatives have been studied for their potential as co-initiators in the free radical polymerization of (meth)acrylates. This research highlights the importance of these compounds in initiating polymerization processes under specific conditions, such as visible light exposure using LEDs (Abdallah et al., 2019).

Involvement in Biodegradable Chelating Agents

Another significant application of diethoxyacetamide-related compounds is in the development of biodegradable chelating agents. These agents, like ethylenediaminetetraacetic acid (EDTA) derivatives, are crucial in various industrial, agricultural, and domestic applications. Their biodegradability makes them environmentally friendly alternatives to traditional chelating agents (Pinto et al., 2014).

Synthesis of β-Lactam Hybrids

This compound is also involved in the synthesis of β-lactam hybrids, which are important in medicinal chemistry. For instance, (benzo[d]thiazol-2-yl)phenoxyacetic acid, a related compound, has been used as a ketene source for synthesizing monocyclic 2-azetidinones, demonstrating its utility in creating novel antimicrobial agents (Alborz et al., 2018).

Solubility in Supercritical Carbon Dioxide

Research on the solubilities of amide compounds, including 2,2′-Oxybis(N,N-diethylacetamide), in supercritical carbon dioxide has provided valuable insights into their physical properties. This knowledge is essential for applications in various industrial processes and pharmaceutical formulations (Liu et al., 2008).

In Vitro Protein Synthesis Studies

The effects of chloracetamides, such as alachlor (2-chloro-N-methoxymethyl-N-(2,6-diethylphenyl)acetamide), on protein synthesis have been studied both in vivo and in vitro. This research is crucial for understanding the molecular mechanisms of these compounds and their potential impact on biological systems (Deal et al., 1980).

Biochemical Analysis

Biochemical Properties

2,2-Diethoxyacetamide plays a significant role in biochemical reactions, particularly in the synthesis of pyridine-containing central domains of thiopeptide antibiotics . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with enzymes such as glyoxylate reductase and acetyl-CoA synthetase is crucial for its biochemical activity. These interactions often involve the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, such as protein kinases and phosphatases, which play a critical role in regulating cellular responses to external stimuli. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of glyoxylate reductase by binding to its active site, preventing the enzyme from catalyzing its substrate. Conversely, it can activate acetyl-CoA synthetase by enhancing its affinity for acetyl-CoA, leading to increased production of acetyl-CoA . These interactions result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote cell growth. At high doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and acetyl-CoA synthesis . The compound interacts with enzymes such as glyoxylate reductase and acetyl-CoA synthetase, facilitating the conversion of glyoxylate to glycine and the synthesis of acetyl-CoA from acetate, respectively. These metabolic pathways are essential for maintaining cellular energy balance and supporting various biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to cytoplasmic proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biochemical activity and its interaction with target biomolecules.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns enable the compound to exert its biochemical effects in specific cellular contexts.

Properties

IUPAC Name

2,2-diethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO3/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKGWFQMJHBHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90210075
Record name 2,2-Diethoxyacetamide
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Molecular Weight

147.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61189-99-9
Record name 2,2-Diethoxyacetamide
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Synthesis routes and methods I

Procedure details

A mixture of 24.85 g of ethyl diethoxyacetate and 140 ml of concentrated ammonium hydroxide was stirred for 3 hours. The ammonia and H2O were evaporated under reduced pressure on a water bath at 50°-60° leaving a wet solid. The wet solid was dried in a vacuum oven at 53° for 18 hours giving a dark pink solid. The solid was dissolved in CH2Cl2. The solution was filtered to remove a small amount of red insoluble material. The filtrate was concentrated and Skellysolve B was added. Cooling gave 18.0 g (87%) of diethoxyacetamide as orange plates, m.p. 76.5-79°.
Quantity
24.85 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

Ethyl diethoxyacetate (Aldrich) (10 mL, 56.41 mmol) was added to concentrated NH4OH (50 mL) and the mixture allowed to stir until a homogeneous solution was obtained (40 hours). The solvent was then removed under reduced pressure to yield the sub-title compound as fine white needles (8.209 g, 99%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,2-diethoxyacetamide in the synthesis of ecteinascidin analogues?

A1: this compound serves as a crucial building block in the pursuit of synthesizing analogues of ecteinascidin 597, a potent anti-tumor natural product. Researchers aimed to leverage a connective Pummerer reaction, which involves the formation of a thionium ion intermediate from a sulfide followed by nucleophilic attack. [] In this context, the this compound group acts as a protected form of a carboxylic acid. This strategy allows for the controlled construction of the complex molecular architecture found in ecteinascidin analogues.

Q2: What challenges were encountered when using this compound in this synthetic approach?

A2: The research highlights that utilizing this compound in the connective Pummerer cyclisation required "more forcing conditions." [] This suggests that the presence of the diethoxyacetal group may hinder the desired cyclization reaction, potentially due to steric hindrance or electronic effects. Furthermore, a one-pot macrolactone synthesis incorporating this compound along with a thiol and electron-rich benzene ring proved unsuccessful. [] This necessitated the exploration of alternative protecting group strategies to facilitate the synthesis.

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